CU-CPT-9a

Descripción

Propiedades

IUPAC Name |

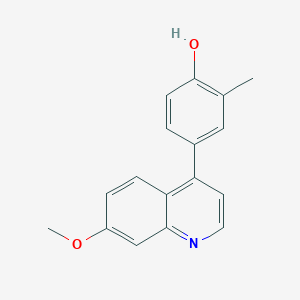

4-(7-methoxyquinolin-4-yl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-9-12(3-6-17(11)19)14-7-8-18-16-10-13(20-2)4-5-15(14)16/h3-10,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYBTVKYLVLWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336685 | |

| Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2165340-32-7 | |

| Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of CU-CPT-9a on Toll-like Receptor 8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CU-CPT-9a, a potent and selective antagonist of Toll-like Receptor 8 (TLR8). It delves into the molecular interactions, signaling pathways, and functional consequences of this compound binding to TLR8, supported by quantitative data and detailed experimental protocols.

Introduction to TLR8 and the Role of this compound

Toll-like Receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA), often of viral or bacterial origin.[1] Upon activation by agonists like R848 or ssRNA, TLR8 undergoes a conformational change, leading to the recruitment of adaptor proteins and the initiation of a signaling cascade that culminates in the production of pro-inflammatory cytokines.[2] Dysregulation of TLR8 signaling is implicated in various inflammatory and autoimmune diseases.[3][4]

This compound is a small-molecule antagonist designed to specifically inhibit human TLR8.[2][3] Its high potency and selectivity make it a valuable tool for studying TLR8 function and a promising candidate for therapeutic development.[3][5] This guide will explore the intricate details of how this compound exerts its inhibitory effects.

Mechanism of Action: Stabilization of the Resting State

The primary mechanism of action of this compound is the stabilization of the TLR8 dimer in its inactive or "resting" state.[2] Unlike TLR8 agonists that bind and promote a conformational change to bring the two protomers into a signaling-competent arrangement, this compound binds to a unique allosteric site on the protein-protein interface of the TLR8 homodimer.[1][6] This binding event prevents the necessary conformational shift required for downstream signaling activation.[2]

Crystal structures of TLR8 complexed with this compound have revealed that the compound occupies a hydrophobic pocket between the two TLR8 protomers.[5] This interaction locks the dimer in a conformation where the C-termini are held further apart, a state that is incompatible with the recruitment of downstream signaling adaptors.[6] Isothermal titration calorimetry (ITC) experiments have confirmed that the binding of this compound derivatives prevents the subsequent binding of agonists like R848.[5]

Signaling Pathway Modulation

The stabilization of the inactive TLR8 dimer by this compound effectively blocks the entire downstream signaling cascade. Upon agonist binding, TLR8 normally recruits MyD88, which in turn leads to the phosphorylation of IRAK-4 and the activation of TRAF3.[1] This cascade ultimately results in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[1][5] this compound, by preventing the initial activation step, leads to a dose-dependent reduction in the phosphorylation of IRAK-4 and the nuclear translocation of the p65 component of NF-κB.[1] Notably, the expression of TRIF and IRF3, which are associated with TLR3 and TLR4 signaling, are unaffected by this compound, highlighting its specificity for the TLR8 pathway.[1][7]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell Line/System | Agonist | Reference |

| IC50 | 0.5 ± 0.1 nM | HEK-Blue™ TLR8 cells | R848 | [1][7] |

| IC50 | ~100 pM (for CU-CPT9 series) | Various cell lines | R848 | [5] |

| Kd | 21 nM | Cell-free (ITC) | - | [5] |

Table 2: Effect of this compound on Cytokine Production

| Cytokine | Cell Type | Agonist | Effect | Reference |

| TNF-α | THP-1 cells | R848 | Dose-dependent suppression | [1] |

| TNF-α | Synovial cells (OA patients) | - | Significant suppression | [1] |

| IL-6 | Human PBMCs | R848, RNA-40, violacein | Dose-dependent suppression | [8] |

| IL-1β | Human PBMCs | R848 | Blocked | [8] |

| IL-1β | CD4+ T cells | CL75, pU/pLA | Completely inhibited | [9] |

| IL-12p40 | Splenocytes (hTLR8tg/TLR7-KO mice) | ORN8L | Inhibition | [5] |

| IFN-γ | CD4+ T cells | CL75, pU/pLA | Completely inhibited | [9] |

| IL-17 | CD4+ T cells | CL75, pU/pLA | Completely inhibited | [9] |

Table 3: Selectivity of this compound

| TLR | Agonist | Effect of this compound | Cell Line | Reference |

| TLR2 | Pam2CSK4 | No significant inhibition | PBMCs | [5] |

| TLR3 | Poly(I:C) | No significant inhibition | HEK-Blue™ TLR3 | [1] |

| TLR4 | LPS | No significant inhibition | PBMCs | [5] |

| TLR5 | Flagellin | No significant inhibition | PBMCs | [5] |

| TLR7 | R848 | No significant inhibition (up to ~μM) | HEK-Blue™ TLR7 | [1][5] |

| TLR9 | ODN2006 | No significant inhibition | B cells | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HEK-Blue™ TLR8 SEAP Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on TLR8-mediated NF-κB activation.

Protocol:

-

Cell Plating: Plate HEK-Blue™ TLR8 cells at a density of 3.5 x 105 cells/mL in a 96-well plate containing DMEM with 10% (v/v) heat-inactivated FBS.[1]

-

Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of this compound to the cells.

-

Agonist Stimulation: Add a TLR8 agonist, such as 1 µg/mL R848, to the wells.[1]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[1]

-

SEAP Detection:

-

Data Acquisition: Measure the optical density (OD) at 620 nm using a spectrophotometer.[10]

-

Data Analysis: Calculate the percent inhibition relative to the agonist-only control. Determine the IC50 value using a non-linear regression curve fit.

Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the direct binding affinity of this compound to the TLR8 protein.

Protocol:

-

Sample Preparation:

-

Instrument Setup: Equilibrate the MicroCal iTC200 instrument to 298 K (25°C).[1]

-

Titration:

-

Load the TLR8 solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Perform an initial 0.4 µL injection followed by 18 injections of 2 µL each, with a 120-second spacing between injections.[1]

-

-

Data Analysis: Analyze the raw ITC data using software such as OriginLab to determine the dissociation constant (Kd).[1]

Cytokine Quantification by ELISA

This protocol is for measuring the effect of this compound on cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs).

Protocol:

-

Cell Culture: Culture human PBMCs at a density of 6 x 106 live cells/mL in a 96-well plate.[8]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.02, 0.2, 2, and 20 µM) and incubate for 1 hour at 37°C, 5% CO2.[8]

-

Agonist Stimulation: Add TLR8 agonists such as R848 (1 µM) or RNA-40 (5 µg/mL).[8]

-

Incubation: Incubate the plate for 20 hours.[8]

-

Supernatant Collection: Centrifuge the plate and collect the culture supernatants.

-

ELISA: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[8]

Conclusion

This compound is a highly potent and selective antagonist of TLR8 that operates through a novel mechanism of stabilizing the receptor's inactive dimeric state. By binding to an allosteric site at the dimer interface, it prevents the conformational changes necessary for signal transduction, thereby inhibiting the entire downstream inflammatory cascade. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate the therapeutic potential of targeting TLR8 with compounds like this compound in the context of autoimmune and inflammatory diseases.

References

- 1. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. CU-CPT9a - Wikipedia [en.wikipedia.org]

- 4. CU-CPT9a _ TLR8 inhibitor : Invivogen 제품 소개 [dawinbio.com]

- 5. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Discovery and Synthesis of CU-CPT-9a: A Potent and Selective TLR8 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CU-CPT-9a is a potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8), a key component of the innate immune system implicated in various inflammatory and autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the structure-activity relationship (SAR) studies that led to its identification, its mechanism of action in stabilizing the resting state of the TLR8 dimer, and a detailed synthetic pathway.[2][3] Furthermore, this guide outlines the key experimental protocols for evaluating its biological activity, making it a valuable resource for researchers in immunology, medicinal chemistry, and drug development.

Discovery of this compound

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study aimed at optimizing a novel 4-phenyl-1(2H)-phthalazinone scaffold, which was identified from a high-throughput screening (HTS) campaign for TLR8 inhibitors.[3] This effort led to the development of a series of potent antagonists, with this compound emerging as a lead compound due to its exceptional potency and selectivity.

High-Throughput Screening and Scaffold Identification

The initial HTS was conducted using a cell-based assay with HEK-Blue™ cells engineered to express human TLR8. Activation of TLR8 in these cells by an agonist, such as R848, leads to the secretion of embryonic alkaline phosphatase (SEAP), which can be readily quantified. This assay facilitated the screening of a large compound library to identify initial hits that inhibited TLR8 signaling. From this screen, the 4-phenyl-1(2H)-phthalazinone scaffold was identified as a promising starting point for chemical optimization.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the initial scaffold were undertaken to improve potency and selectivity. These SAR studies explored the impact of various substituents on the phenyl and phthalazinone rings. The optimization process ultimately led to the discovery of this compound, which incorporates a 7-methoxyquinoline (B23528) moiety at the 4-position of a 2-methylphenol. This structural arrangement proved to be optimal for high-affinity binding to TLR8.

Quantitative Biological Data

The biological activity of this compound has been extensively characterized using a variety of in vitro assays. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Assay System | Reference |

| IC | 0.5 ± 0.1 nM | HEK-Blue™ hTLR8 cells (R848 agonist) | [3] |

| K | 21 nM | Isothermal Titration Calorimetry (ITC) | [4] |

| Selectivity | >10,000-fold vs. TLR7 | HEK-Blue™ cell panel | [1] |

Synthesis Pathway of this compound

The synthesis of this compound, chemically named 4-(7-methoxyquinolin-4-yl)-2-methylphenol, is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the efficient formation of the key carbon-carbon bond between the quinoline (B57606) and phenol (B47542) rings.

Caption: Synthetic pathway of this compound via Suzuki-Miyaura coupling.

Mechanism of Action: Stabilization of the TLR8 Resting State

This compound exerts its antagonistic effect by binding to a novel allosteric site on the TLR8 homodimer.[2][3] This binding event stabilizes the receptor in its inactive, or "resting," conformation. By locking the TLR8 dimer in this state, this compound prevents the conformational changes that are necessary for agonist binding and subsequent downstream signaling activation.[2] This unique mechanism of action contributes to its high potency and selectivity.

Caption: this compound inhibits TLR8 signaling by stabilizing the resting dimer.

Detailed Experimental Protocols

Synthesis of 4-(7-methoxyquinolin-4-yl)-2-methylphenol (this compound)

Materials:

-

4-chloro-7-methoxyquinoline

-

(4-hydroxy-2-methylphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 4-chloro-7-methoxyquinoline (1.0 eq), (4-hydroxy-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(7-methoxyquinolin-4-yl)-2-methylphenol.

Caption: Experimental workflow for the synthesis of this compound.

TLR8 Inhibition Assay (SEAP Reporter Assay)

Cell Line:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

Reagents:

-

HEK-Blue™ Detection medium (InvivoGen)

-

TLR8 agonist (e.g., R848)

-

This compound (test compound)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

Procedure:

-

Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the desired concentrations of this compound for 1 hour at 37 °C.

-

Add the TLR8 agonist R848 to a final concentration that elicits a submaximal response.

-

Incubate the plate for 16-24 hours at 37 °C in a 5% CO₂ incubator.

-

After incubation, collect 20 µL of the cell supernatant and add it to 180 µL of HEK-Blue™ Detection medium in a new 96-well plate.

-

Incubate at 37 °C for 1-4 hours and measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC

50value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

Materials:

-

Recombinant human TLR8 protein (ectodomain)

-

This compound

-

ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

Microcalorimeter (e.g., MicroCal iTC200)

Procedure:

-

Prepare a solution of recombinant human TLR8 protein (e.g., 10-20 µM) in the ITC buffer.

-

Prepare a solution of this compound (e.g., 100-200 µM) in the same ITC buffer.

-

Load the protein solution into the sample cell of the microcalorimeter and the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

-

Integrate the heat pulses to obtain the binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K

d), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

This compound is a landmark discovery in the field of TLR8 modulation. Its high potency, selectivity, and unique mechanism of action make it an invaluable tool for studying the biological roles of TLR8 and a promising lead compound for the development of novel therapeutics for inflammatory and autoimmune diseases. This technical guide provides the essential information and protocols for researchers to synthesize, characterize, and utilize this compound in their own investigations.

References

An In-depth Technical Guide on CU-CPT-9a and its Modulation of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule CU-CPT-9a, a potent and selective antagonist of Toll-like receptor 8 (TLR8). It delves into the molecular mechanisms by which this compound modulates the NF-κB signaling pathway, a critical regulator of inflammatory responses. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and includes visual diagrams to elucidate the complex signaling cascades and experimental workflows involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction to this compound

This compound is a small molecule compound that has emerged as a highly potent and selective inhibitor of Toll-like receptor 8 (TLR8).[1][2] TLR8 is a key pattern recognition receptor involved in the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and bacteria. Upon activation, TLR8 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central mediator of pro-inflammatory gene expression.[1] Dysregulation of the TLR8-NF-κB signaling axis is implicated in a variety of inflammatory and autoimmune diseases.[1]

This compound exerts its inhibitory effect through a novel mechanism of action. It binds to and stabilizes the TLR8 dimer in its resting, inactive state.[1][3] This stabilization prevents the conformational changes necessary for TLR8 activation by its agonists, thereby blocking downstream signaling to NF-κB.[1] The high selectivity of this compound for TLR8 over other TLRs, particularly the closely related TLR7, makes it a valuable tool for dissecting the specific roles of TLR8 in immune responses and a promising candidate for therapeutic development.[1][4]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.5 nM | TLR8 antagonism | [2][5][6] |

| Kd | 21 nM | Direct binding to human TLR8 ectodomain (ITC) | [7] |

Table 1: Potency and Binding Affinity of this compound

| Cell Line/System | Agonist | Cytokine/Marker Inhibited | Observed Effect | Reference |

| Differentiated THP-1 monocytes | R848 | TNF-α | Dose-dependent inhibition (IC50 of 90 ± 10 nM for CU-CPT8m, a related compound) | [3] |

| Human PBMCs | R848, RNA-40 | IL-6 | Dose-dependent suppression | [5] |

| Human PBMCs | Violacein | IL-6 | Dose-dependent suppression | [5] |

| Human PBMCs | R848 | IL-1β | Blocked by pre-treatment | [5] |

| Synovial cells (from OA patients) | - | IL-1β, TNF-α | Suppression of production | [3] |

| hTLR8tg/TLR7-KO mouse splenocytes | ORN8L | IL-12p40 | Inhibition of production | [4] |

Table 2: Inhibitory Effects of this compound on Cytokine Production

Signaling Pathway and Mechanism of Action

The canonical NF-κB signaling pathway is initiated by various stimuli, including the activation of TLRs. In the context of TLR8, agonist binding triggers a conformational change in the receptor dimer, leading to the recruitment of adaptor proteins such as MyD88. This initiates a phosphorylation cascade involving IRAK kinases and the recruitment of TRAF6, ultimately leading to the activation of the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8][9]

This compound intervenes at the very beginning of this cascade. By binding to an allosteric site on the TLR8 dimer, it stabilizes the receptor in its inactive conformation.[3][4] This prevents the initial agonist-induced conformational change, thereby inhibiting the recruitment of downstream signaling molecules and the subsequent activation of NF-κB.[1][3]

References

- 1. invivogen.com [invivogen.com]

- 2. CU-CPT9a - Wikipedia [en.wikipedia.org]

- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]

- 8. Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structural Analysis of CU-CPT-9a Bound to TLR8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions between the potent and selective Toll-like receptor 8 (TLR8) antagonist, CU-CPT-9a, and its target protein. The document details the mechanism of inhibition, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to TLR8 and the Role of this compound

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from pathogens such as viruses and bacteria.[1][2] Upon activation, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, essential components of the antiviral and antibacterial response.[2][3] However, dysregulation of TLR8 signaling has been implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4][5][6]

This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for human TLR8.[4][5][6][7][8][9] It acts as an antagonist, effectively blocking the downstream signaling cascade initiated by TLR8 agonists.[4][10] This inhibitory action makes this compound a valuable research tool for elucidating the physiological and pathological roles of TLR8 and a promising therapeutic candidate for the treatment of inflammatory disorders.[4][6][11]

Mechanism of Action: Stabilization of the Resting Dimer

Unlike TLR8 agonists that promote a conformational change to an active signaling state, this compound functions by binding to and stabilizing the TLR8 dimer in its resting, inactive conformation.[4][7][10] This stabilization prevents the necessary structural rearrangement required for agonist binding and subsequent signal transduction.[4][10]

Crystallographic studies have revealed that this compound binds to a hydrophobic pocket located at the interface of the two TLR8 protomers.[5] This allosteric binding site is distinct from the agonist binding sites.[10] By occupying this pocket, this compound effectively locks the TLR8 dimer in an inactive state, thereby preventing the downstream recruitment of adaptor proteins and the initiation of the signaling cascade.[4][10]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding and inhibitory activity of this compound on TLR8.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 0.5 nM | HEK-Blue TLR8 cells | [6][7][8][9] |

| IC50 | 0.1 ± 0.02 nM (for CU-CPT-9d) | R848-induced TLR8 signaling | [5] |

| Kd | 21 nM | Isothermal Titration Calorimetry (ITC) | [7] |

Table 2: Crystallographic Data for this compound Bound to TLR8

| PDB ID | Resolution (Å) | Space Group | Reference |

| 5Z14 | 2.8 | P212121 | [5][12] |

Experimental Protocols

This section outlines the general methodologies employed in the structural and functional characterization of the this compound and TLR8 interaction.

X-ray Crystallography

The determination of the co-crystal structure of this compound bound to the ectodomain of TLR8 is a critical experiment for understanding their interaction at an atomic level.

Methodology:

-

Protein Expression and Purification: The ectodomain of human TLR8 is expressed in an insect cell system (e.g., Sf9 cells) and purified using affinity and size-exclusion chromatography.

-

Complex Formation: The purified TLR8 protein is incubated with an excess of this compound to ensure complete binding.

-

Crystallization: The TLR8/CU-CPT-9a complex is subjected to vapor diffusion crystallization screening to obtain well-diffracting crystals.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to produce the final atomic model.[5]

Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between this compound and TLR8.

Methodology:

-

Sample Preparation: Purified TLR8 protein is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe.

-

Titration: The this compound solution is incrementally injected into the TLR8 solution.

-

Data Analysis: The heat changes associated with each injection are measured and integrated. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[10]

Cell-Based Reporter Assays

These assays are used to quantify the inhibitory activity of this compound on TLR8 signaling in a cellular context.

Methodology:

-

Cell Culture: HEK-293 cells stably expressing human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter (HEK-Blue™ hTLR8 cells) are cultured.[13]

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a known TLR8 agonist, such as R848.

-

Reporter Gene Measurement: After a suitable incubation period, the activity of SEAP in the cell supernatant is measured colorimetrically.

-

Data Analysis: The IC50 value is calculated by plotting the SEAP activity against the concentration of this compound.[13]

Visualizations

The following diagrams illustrate the TLR8 signaling pathway and a general experimental workflow for assessing TLR8 antagonists.

Caption: TLR8 signaling pathway and inhibition by this compound.

Caption: General experimental workflow for antagonist assessment.

Conclusion

The structural and functional analysis of this compound bound to TLR8 provides a clear understanding of its potent and selective inhibitory mechanism. By stabilizing the resting state of the TLR8 dimer, this compound effectively blocks downstream inflammatory signaling. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working on TLR8-targeted therapies. The continued investigation of compounds like this compound holds significant promise for the development of novel treatments for a range of inflammatory and autoimmune diseases.

References

- 1. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]

- 2. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 3. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CU-CPT9a - Wikipedia [en.wikipedia.org]

- 7. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.iucr.org [journals.iucr.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to CU-CPT-9a: A Potent and Selective TLR8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CU-CPT-9a, a small molecule inhibitor of Toll-like receptor 8 (TLR8). This document details its chemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers in immunology, inflammation, and drug discovery.

Core Chemical and Physical Properties

This compound, identified by the CAS number 2165340-32-7, is a highly potent and selective antagonist of TLR8.[1] Its chemical and physical characteristics are summarized in the table below, providing a foundational understanding of this compound for experimental design and application.

| Property | Value | Reference |

| CAS Number | 2165340-32-7 | [1][2][3][4] |

| IUPAC Name | 4-(7-methoxyquinolin-4-yl)-2-methylphenol | [1] |

| Synonyms | 2-Methyl-4-(7-methoxyl-4quinolinyl)-phenol, Phenol,4-(7-methoxy4-quinolinyl)-2-methyl | [2] |

| Molecular Formula | C₁₇H₁₅NO₂ | [1][2][4] |

| Molecular Weight | 265.31 g/mol | [2][4] |

| Purity | ≥95% (UHPLC) to ≥98% | [2] |

| Appearance | Solid, Light yellow to yellow | [3] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. Insoluble in water.[5] | [2][5] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3][4] |

| Biological Activity | Potent and selective TLR8 antagonist with an IC₅₀ of 0.5 nM and a K_d_ of 21 nM.[1][3][6] | [1][3][6] |

Mechanism of Action: Stabilizing the TLR8 Resting State

This compound exerts its inhibitory effect on Toll-like receptor 8 (TLR8) through a novel mechanism. Instead of competing with agonists at the binding site, this compound binds to an allosteric site on the TLR8 dimer.[7][8] This binding stabilizes the TLR8 dimer in its resting, inactive conformation.[2][6][8] By locking the receptor in this state, this compound prevents the conformational changes necessary for agonist binding and subsequent downstream signaling activation.[2] This leads to the suppression of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[2][7] Importantly, this compound is highly selective for TLR8, showing minimal effects on other Toll-like receptors, including the closely related TLR7.[2][7]

Caption: this compound stabilizes the TLR8 dimer in its resting state, preventing activation.

Experimental Protocols

The following protocols are synthesized from published research and provide a framework for studying the effects of this compound.

In Vitro Inhibition of TLR8 Signaling in Human PBMCs

This protocol details the methodology for assessing the inhibitory activity of this compound on TLR8-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs

-

This compound

-

R848 (TLR8 agonist) or RNA-40 (natural TLR8 ligand)

-

LPS (TLR4 agonist, for selectivity testing)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

ELISA kits for IL-6 or TNF-α

Procedure:

-

Isolate human PBMCs from whole blood using standard density gradient centrifugation.

-

Culture the PBMCs at a density of 6 × 10⁶ live cells/mL in a 96-well plate (50 µL per well).[5]

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with various concentrations of this compound (e.g., 0.02, 0.2, 2, and 20 µM) or a vehicle control (e.g., DMSO).[5]

-

Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[5]

-

Stimulate the cells with a TLR8 agonist, such as R848 (1 µM) or RNA-40 (5 µg/mL).[5] Include control wells with a TLR4 agonist like LPS (50 ng/mL) to assess selectivity.[5]

-

Incubate the plate for an additional 20 hours.[5]

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-6 or TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[5]

Caption: Experimental workflow for assessing this compound's inhibitory effect on PBMCs.

Validation of TLR8 Antagonism in HEK-Blue™ Cells

This protocol describes the use of HEK-Blue™ hTLR8 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, to validate the antagonistic activity of this compound.

Materials:

-

HEK-Blue™ hTLR8 cells

-

HEK-Blue™ Detection medium

-

This compound

-

R848 (TLR8 agonist)

-

96-well cell culture plates

Procedure:

-

Seed HEK-Blue™ hTLR8 cells in a 96-well plate at the recommended density.

-

Treat the cells with varying concentrations of this compound.

-

Incubate for a designated period (e.g., 1 hour).

-

Stimulate the cells with the TLR8 agonist R848.

-

Incubate for 24 hours.[7]

-

Add HEK-Blue™ Detection medium to the cell supernatant.

-

Incubate until a color change is visible (typically 30 minutes to 1 hour).[7]

-

Measure the absorbance at 620-655 nm to quantify SEAP activity, which is proportional to NF-κB activation.

This guide provides a comprehensive starting point for researchers interested in the novel TLR8 antagonist, this compound. The detailed chemical properties, elucidated mechanism of action, and practical experimental protocols will facilitate further investigation into its therapeutic potential and its utility as a research tool in immunology and inflammation.

References

- 1. CU-CPT9a - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lifetechindia.com [lifetechindia.com]

- 5. selleckchem.com [selleckchem.com]

- 6. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]

- 7. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CU-CPT-9a, a Selective TLR8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT-9a is a potent and highly selective small-molecule antagonist of Toll-like receptor 8 (TLR8).[1][2][3][4] It functions by binding to and stabilizing the TLR8 dimer in its inactive or resting state, thereby preventing the conformational changes required for activation by TLR8 agonists such as single-stranded RNA (ssRNA) and imidazoquinoline compounds like R848.[1][4][5] This specific inhibition of TLR8 activation effectively blocks downstream signaling cascades, most notably the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][5] The high selectivity of this compound for TLR8, with negligible effects on other TLRs including the closely related TLR7, makes it a valuable tool for dissecting the specific roles of TLR8 in immune responses and a potential therapeutic candidate for inflammatory and autoimmune diseases.[1]

These application notes provide detailed protocols for utilizing this compound in various cell culture systems to study its inhibitory effects on TLR8 signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Comments | Reference |

| IC₅₀ | 0.5 ± 0.1 nM | HEK-Blue™ TLR8 Cells | Inhibition of R848-induced SEAP reporter gene expression. | [3][6] |

| K_d | 21 nM | Purified human TLR8 ectodomain | Direct binding affinity measured by Isothermal Titration Calorimetry (ITC). | [4] |

| Inhibition | Dose-dependent | Human PBMCs | Suppression of R848 and RNA-40-induced IL-6 production. | [1] |

| Inhibition | Dose-dependent | Differentiated THP-1 cells | Inhibition of R848-induced TNF-α production. | [2] |

Table 2: Recommended Working Concentrations for Cell Culture Experiments

| Cell Type | Agonist (TLR8) | Agonist Concentration | This compound Concentration Range | Application |

| HEK-Blue™ TLR8 Cells | R848 | 1 µg/mL | 0.1 nM - 1 µM | SEAP Reporter Assay |

| Human PBMCs | R848 | 1 µmol/L | 0.02 µmol/L - 20 µmol/L | Cytokine Inhibition (ELISA) |

| Human PBMCs | RNA-40 | 5 µg/mL | 0.02 µmol/L - 20 µmol/L | Cytokine Inhibition (ELISA) |

| Differentiated THP-1 Cells | R848 | Not specified | Not specified | Cytokine Inhibition (e.g., TNF-α) |

Experimental Protocols

Protocol 1: Inhibition of TLR8 Signaling in HEK-Blue™ TLR8 Reporter Cells

This protocol describes a secreted embryonic alkaline phosphatase (SEAP) reporter assay to quantify the inhibitory effect of this compound on TLR8 activation in HEK-Blue™ TLR8 cells.

Materials:

-

HEK-Blue™ TLR8 Cells

-

DMEM, high glucose, with 10% (v/v) heat-inactivated fetal bovine serum (FBS) and supplements

-

This compound

-

R848 (TLR8 agonist)

-

QUANTI-Blue™ Solution

-

96-well flat-bottom cell culture plates

Procedure:

-

Cell Seeding: Plate HEK-Blue™ TLR8 cells at a density of 3.5 x 10⁵ cells/mL in a 96-well plate.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

TLR8 Stimulation: Add R848 to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[2]

-

SEAP Detection:

-

Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. Calculate the percentage of inhibition relative to the R848-stimulated control.

Protocol 2: Cytokine Secretion Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, IL-1β) in human PBMCs.

Materials:

-

Human PBMCs

-

RPMI-1640 with 10% (v/v) FBS and supplements

-

This compound

-

R848 or RNA-40 (TLR8 agonists)

-

96-well round-bottom cell culture plates

-

ELISA kits for the cytokines of interest

Procedure:

-

Cell Seeding: Culture human PBMCs at a density of 6 x 10⁶ live cells/mL in a 96-well plate (50 µL per well).[1]

-

Compound Treatment: Add different concentrations of this compound (e.g., 0.02, 0.2, 2, and 20 µmol/L) to the cells.[1] Include a vehicle control.

-

Pre-incubation: Incubate for 1 hour at 37°C with 5% CO₂.[1]

-

TLR8 Stimulation: Stimulate the cells with either R848 (1 µmol/L) or RNA-40 (5 µg/mL).[1] Include an unstimulated control.

-

Incubation: Incubate the plate for 20 hours.[1]

-

Supernatant Collection: Centrifuge the plate and collect the culture supernatants.

-

Cytokine Measurement: Measure the concentration of IL-6 or IL-1β in the supernatants using the appropriate ELISA kits, following the manufacturer's instructions.[1]

-

Data Analysis: Determine the dose-dependent suppression of cytokine production by this compound.

Protocol 3: General Protocol for THP-1 Cell Culture and Differentiation

This protocol provides a general guideline for the culture and differentiation of THP-1 monocytes into macrophage-like cells, which can then be used to study the effects of this compound.

Materials:

-

THP-1 cells

-

RPMI-1640 with 10% (v/v) FBS, 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 24-well cell culture plates

Procedure:

-

THP-1 Monocyte Culture: Maintain THP-1 cells in suspension in RPMI-1640 complete medium. Subculture every 3-4 days to maintain a cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.

-

Differentiation into Macrophages:

-

Seed THP-1 monocytes into the desired culture plates at a density of 5 x 10⁵ cells/mL.

-

Add PMA to a final concentration of 25-100 ng/mL.

-

Incubate for 24-48 hours. The cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.

-

-

Post-differentiation: After the incubation period, remove the PMA-containing medium and wash the adherent cells gently with fresh medium. The differentiated THP-1 cells are now ready for experiments with this compound and TLR8 agonists, following a similar procedure to that described in Protocol 2.

Visualizations

Caption: Mechanism of TLR8 inhibition by this compound.

Caption: Workflow for the this compound SEAP reporter assay.

Caption: Workflow for the this compound cytokine inhibition assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CU-CPT9a - Wikipedia [en.wikipedia.org]

- 4. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]

- 5. invivogen.com [invivogen.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Utilizing CU-CPT-9a for TLR8 Inhibition in HEK-Blue™ TLR8 Reporter Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1] Upon activation, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, making it a key player in antiviral and antibacterial responses.[2][3] Dysregulation of TLR8 signaling has been implicated in various inflammatory and autoimmune diseases. Consequently, the development of specific TLR8 inhibitors is a significant area of interest for therapeutic intervention.

CU-CPT-9a is a potent and highly selective small-molecule antagonist of human TLR8.[4][5] It exhibits its inhibitory function by binding directly to the TLR8 protein and stabilizing its dimeric resting state, thereby preventing the conformational changes required for activation.[4][6]

HEK-Blue™ TLR8 cells are an engineered reporter cell line designed for studying the human TLR8 signaling pathway.[3][7] These cells stably co-express the human TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of an NF-κB and AP-1-inducible promoter.[7][8] Activation of TLR8 leads to a downstream signaling cascade culminating in the activation of NF-κB/AP-1 and the subsequent secretion of SEAP into the cell culture supernatant, which can be easily and quantitatively measured.[9]

This document provides detailed application notes and protocols for using this compound to inhibit TLR8 activation in the HEK-Blue™ TLR8 reporter cell system.

Principle and Mechanism of Action

TLR8 Signaling Pathway

TLR8 is located in the endosomal compartment. Upon recognition of its ligand, such as ssRNA or synthetic imidazoquinolines like R848, TLR8 undergoes a conformational change.[1][4] This recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4 (IL-1R-associated kinase 4).[10] The signal is then transduced through TRAF6 (TNF receptor-associated factor 6), leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκB. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of target genes, including pro-inflammatory cytokines and the SEAP reporter in the HEK-Blue™ system.[2][11][12]

Caption: Canonical TLR8 signaling pathway leading to NF-κB activation.

Inhibition by this compound

This compound acts as a direct antagonist by binding to the TLR8 dimer. This binding stabilizes the receptor in its inactive, resting-state conformation.[4][6] This stabilization prevents the ligand-induced conformational rearrangement necessary for the recruitment of MyD88 and the initiation of downstream signaling, effectively blocking the entire pathway.[4]

Caption: Mechanism of TLR8 inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for using this compound and associated reagents in the HEK-Blue™ TLR8 cell system.

Table 1: Inhibitor and Agonist Properties

| Compound | Type | Target | IC₅₀ | Recommended Concentration (Agonist) |

|---|---|---|---|---|

| This compound | Antagonist | Human TLR8 | ~0.5 nM[5][13][14] | N/A |

| R848 (Resiquimod) | Agonist | Human TLR7/8 | N/A | 1 µg/mL[9][15] |

Table 2: Recommended Experimental Concentrations

| Reagent | Stock Concentration | Recommended Working Concentrations | Solvent |

|---|---|---|---|

| This compound | 10 mM[15] | 0.1 nM - 10 µM (for dose-response curve) | DMSO |

| R848 | 1 mg/mL | 1 µg/mL | Water or DMSO |

Experimental Protocols

Materials and Reagents

-

HEK-Blue™ hTLR8 Cells (InvivoGen)

-

HEK-Blue™ Detection Medium or QUANTI-Blue™ Solution (InvivoGen)

-

This compound (Tocris, MedChemExpress, Selleck Chemicals)

-

R848 (InvivoGen)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), sterile

-

HEK-Blue™ Selection (Zeocin™), as required for cell culture

-

Growth Medium (DMEM, 10% heat-inactivated fetal bovine serum, 100 U/ml-100 μg/ml penicillin-streptomycin)

-

96-well flat-bottom tissue culture plates

Protocol 1: Inhibition of TLR8 Activation by this compound

This protocol details the procedure to measure the dose-dependent inhibition of R848-induced TLR8 activation by this compound.

Caption: Experimental workflow for the TLR8 inhibition assay.

Step-by-Step Procedure:

-

Cell Seeding:

-

Culture HEK-Blue™ hTLR8 cells according to the supplier's instructions.

-

Harvest cells and resuspend in fresh growth medium.

-

Seed cells into a 96-well flat-bottom plate at a density of 7.5 x 10⁴ cells per well in 180 µL of medium.[9]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Inhibitor Preparation and Addition:

-

Prepare a 10 mM stock solution of this compound in DMSO.[15]

-

Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations (e.g., from 10 µM down to 0.1 nM). Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.

-

Add 20 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.

-

Incubate for 1-2 hours at 37°C, 5% CO₂.[13]

-

-

Agonist Stimulation:

-

Prepare a working solution of R848 at 10x the final concentration (e.g., 10 µg/mL).

-

Add 20 µL of the R848 working solution to all wells except the unstimulated control, for a final concentration of 1 µg/mL.

-

Add 20 µL of medium to the unstimulated control wells.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Protocol 2: SEAP Detection Assay (using QUANTI-Blue™)

-

Preparation:

-

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions. Warm to 37°C.

-

Turn on the spectrophotometer and set it to read absorbance at 620-655 nm.

-

-

Assay:

-

Transfer 20 µL of supernatant from each well of the cell plate to a new 96-well flat-bottom plate.

-

Add 180 µL of the pre-warmed QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-4 hours, or until a blue color develops.

-

Measure the optical density (OD) using the spectrophotometer.

-

-

Data Analysis:

-

Subtract the OD of the unstimulated control from all other readings.

-

Normalize the data to the "agonist-only" control (100% activation).

-

Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

-

Protocol 3: Cytotoxicity Assay (WST-1)

It is crucial to confirm that the observed reduction in SEAP activity is due to specific TLR8 inhibition and not compound-induced cell death.[15]

-

Plate and treat HEK-Blue™ hTLR8 cells with this compound as described in Protocol 1 (steps 1 and 2). Do not add the R848 agonist.

-

Incubate for the same duration as the main experiment (e.g., 20-26 hours total).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Shake the plate for 1 minute and measure the absorbance at 450 nm.

-

A dose-dependent decrease in absorbance indicates cytotoxicity. No significant change should be observed at concentrations that show TLR8 inhibition.[9]

Specificity and Selectivity

This compound is highly selective for TLR8. To confirm its specificity in the HEK-Blue™ system, the compound can be tested against other HEK-Blue™ cell lines expressing different TLRs (e.g., TLR2, TLR4, TLR5, TLR7, TLR9). The cells should be stimulated with their respective specific agonists in the presence and absence of this compound. Significant inhibition should only be observed in the HEK-Blue™ hTLR8 cell line.[10][16]

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in unstimulated wells | Cell density too high; Over-incubation with QUANTI-Blue™; Contamination. | Optimize cell seeding density; Reduce QUANTI-Blue™ incubation time; Check for mycoplasma contamination. |

| Low signal in agonist-stimulated wells | Inactive agonist; Low cell viability; Incorrect assay setup. | Use a fresh aliquot of R848; Check cell health and density; Verify all reagent concentrations and volumes. |

| Inconsistent results between wells | Inaccurate pipetting; Edge effects in the 96-well plate. | Use calibrated pipettes; Avoid using the outermost wells of the plate for critical samples.[15] |

| Inhibition observed, but cytotoxicity is also present | Compound is toxic at the tested concentrations. | The observed effect may not be specific. Lower the concentration range of this compound. |

References

- 1. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. invivogen.com [invivogen.com]

- 5. CU-CPT9a - Wikipedia [en.wikipedia.org]

- 6. CU CPT 9a | Toll-like Receptors | Tocris Bioscience [tocris.com]

- 7. invivogen.com [invivogen.com]

- 8. invivogen.com [invivogen.com]

- 9. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: CU-CPT-9a Treatment of THP-1 Monocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT-9a is a potent and highly selective small-molecule antagonist of Toll-like receptor 8 (TLR8).[1][2][3] TLR8, an endosomal receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from pathogens, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.[2] Dysregulation of TLR8 signaling has been implicated in various inflammatory and autoimmune diseases. This compound offers a valuable tool for investigating the role of TLR8 in these processes and holds therapeutic potential.[2][4]

These application notes provide detailed protocols for the treatment of the human monocytic cell line, THP-1, with this compound, and methods to assess its biological effects. THP-1 cells are a widely used model for studying monocyte and macrophage biology as they resemble primary monocytes and can be differentiated into macrophage-like cells.[5]

Mechanism of Action

This compound functions by binding to a unique allosteric site on the TLR8 protein, stabilizing the TLR8 dimer in its resting, inactive state.[2][6] This stabilization prevents the conformational changes required for agonist-induced activation, thereby inhibiting downstream signaling cascades, primarily the NF-κB pathway, and subsequent pro-inflammatory cytokine production.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type | Notes | Reference |

| IC₅₀ | 0.5 ± 0.1 nM | THP-1 cells | Inhibition of R848-induced signaling. | [1] |

| Kd | 21 nM | - | Binding affinity to TLR8. |

Table 2: Effect of this compound on Cytokine Production in THP-1 Cells

| Treatment | Cytokine | Effect | Concentration of this compound | Reference |

| R848 (TLR8 agonist) + this compound | TNF-α | Dose-dependent suppression | Not specified | [1] |

| R848 (TLR8 agonist) + this compound | IL-6 | Dose-dependent suppression | 0.02, 0.2, 2, 20 µM | [3] |

| R848 (TLR8 agonist) + this compound | IL-1β | Blocked | 0.02, 0.2, 2, 20 µM | [3] |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. invivogen.com [invivogen.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Assay for CU-CPT-9a Activity Using PBMCs

Audience: Researchers, scientists, and drug development professionals.

Principle and Introduction

CU-CPT-9a is a potent and highly selective antagonist of the endosomal Toll-like receptor 8 (TLR8), with a reported IC50 of approximately 0.5 nM.[1][2][3] TLR8 is a pattern recognition receptor (PRR) primarily expressed in myeloid cells, including monocytes and dendritic cells within the Peripheral Blood Mononuclear Cell (PBMC) population. It recognizes single-stranded RNA (ssRNA) from pathogens, triggering an innate immune response.[4][5]

The mechanism of action for this compound involves binding to and stabilizing the TLR8 dimer in its resting, inactive state.[5] This stabilization prevents the conformational changes required for agonist binding and subsequent activation of downstream signaling pathways.[5] TLR8 activation proceeds through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][6]

This application note provides a detailed protocol for an in vitro assay to quantify the inhibitory activity of this compound. The assay utilizes human PBMCs, which provide a physiologically relevant cellular model. The activity of this compound is measured by its ability to inhibit the production of IL-1β from PBMCs stimulated with a selective TLR8 agonist, such as R848 (Resiquimod).

Signaling Pathway and Experimental Workflow

Data Presentation: Expected Results

The primary endpoint of this assay is the concentration-dependent inhibition of IL-1β production by this compound. The results can be summarized and used to calculate the IC50 value of the compound.

| Treatment Group | This compound Conc. (µM)[1] | R848 Conc. (µM)[1] | Expected IL-1β Concentration | % Inhibition |

| Vehicle Control | 0 (DMSO) | 0 | Baseline | N/A |

| Stimulated Control | 0 (DMSO) | 1 | High | 0% |

| Test 1 | 0.02 | 1 | Reduced | ~20-40% |

| Test 2 | 0.2 | 1 | Moderately Reduced | ~40-60% |

| Test 3 | 2 | 1 | Strongly Reduced | ~70-90% |

| Test 4 | 20 | 1 | Near Baseline | >90% |

Note: Expected values are illustrative. Actual results will vary based on donor variability and specific experimental conditions.

Experimental Protocols

Protocol 1: PBMC Isolation from Whole Blood

This protocol describes the isolation of PBMCs using density gradient centrifugation.[7][8][9]

Materials:

-

Human whole blood collected in sodium-heparin tubes.

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

-

Density Gradient Medium (e.g., Ficoll-Paque™, Lymphoprep™).

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) ("Complete RPMI").

-

50 mL conical tubes.

-

Serological pipettes.

-

Centrifuge with a swinging-bucket rotor.

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.[7][10]

-

Add 15 mL of density gradient medium to a new 50 mL conical tube.

-

Carefully and slowly layer the diluted blood on top of the density gradient medium, minimizing the mixing of the two layers.[8][9]

-

Centrifuge at 800 x g for 20-30 minutes at room temperature with the centrifuge brake turned OFF.[7][10]

-

After centrifugation, four distinct layers will be visible: plasma (top), a cloudy band of PBMCs (buffy coat), the clear density gradient medium, and red blood cells/granulocytes at the bottom.

-

Carefully aspirate the upper plasma layer. Using a clean pipette, collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.[7][8]

-

Wash the isolated cells by adding PBS to bring the volume up to 45-50 mL.

-

Centrifuge at 300-400 x g for 10 minutes at room temperature with the brake ON.[8]

-

Discard the supernatant and resuspend the cell pellet in 10 mL of Complete RPMI.

-

Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell number and viability. Viability should typically be >95%.

Protocol 2: In Vitro Assay for this compound Activity

This protocol details the treatment of PBMCs to assess the inhibitory effect of this compound.[1]

Materials:

-

Isolated, viable PBMCs.

-

Complete RPMI medium.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

TLR8 agonist R848 stock solution (e.g., 1 mg/mL in water or DMSO).

-

Sterile 96-well flat-bottom cell culture plates.

-

Humidified incubator (37°C, 5% CO2).

Procedure:

-

Resuspend the PBMCs in Complete RPMI to a final concentration of 1 x 10^6 to 6 x 10^6 cells/mL.[1][11]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in Complete RPMI. It is recommended to test concentrations ranging from 0.02 µM to 20 µM.[1] Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate for 1 hour in a humidified incubator at 37°C, 5% CO2.[1]

-

Prepare the R848 stimulus by diluting the stock to a working concentration that yields a final in-well concentration of 1 µM.[1] For negative control wells, prepare a vehicle-only solution.

-

Add the R848 stimulus or its vehicle to the appropriate wells. The final volume in each well should be uniform (e.g., 200 µL).

-

Incubate the plate for 20-24 hours in a humidified incubator at 37°C, 5% CO2.[1]

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell-free supernatant from each well for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.

Protocol 3: IL-1β Quantification by ELISA

This is a generalized protocol for a sandwich ELISA. Always follow the specific instructions provided with your commercial ELISA kit.[12][13][14]

Materials:

-

Human IL-1β ELISA Kit (contains pre-coated plate, detection antibody, standards, buffers, substrate).

-

Collected cell culture supernatants.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Prepare all reagents, standards, and samples as instructed by the kit manufacturer.

-

Add 50-100 µL of standards, controls, and experimental samples (supernatants) to the appropriate wells of the pre-coated microplate.

-

Incubate the plate, typically for 2-3 hours at room temperature or overnight at 4°C.[12][13]

-

Wash the wells multiple times with the provided wash buffer to remove unbound substances.

-

Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[13][14]

-

Wash the wells again.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for 30-45 minutes at room temperature.[12][13]

-

Perform a final wash to remove unbound conjugate.

-

Add the TMB substrate to each well. Incubate in the dark for 15-30 minutes, allowing color to develop.[12][13]

-

Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of IL-1β in the experimental samples.

Protocol 4: Optional Cell Viability Assay (MTT)

To ensure that the observed decrease in cytokine production is due to specific TLR8 inhibition and not general cytotoxicity, a viability assay is recommended.

Materials:

-

PBMCs treated as in Protocol 2.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

Procedure:

-

After collecting the supernatant for ELISA (Protocol 2, step 10), leave the cell pellet in the 96-well plate.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Carefully remove the medium and add 150-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm using a microplate reader.

-

Compare the absorbance of this compound-treated wells to the stimulated control wells to assess cell viability. A significant decrease in absorbance indicates cytotoxicity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CU-CPT9a - Wikipedia [en.wikipedia.org]

- 4. Toll-like receptors in the mechanism of tributyltin-induced production of pro-inflammatory cytokines, IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. reprocell.com [reprocell.com]

- 9. sanguinebio.com [sanguinebio.com]

- 10. scribd.com [scribd.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. raybiotech.com [raybiotech.com]

- 14. Human IL-1 beta ELISA Kit (ab214025) | Abcam [abcam.com]

Application Notes and Protocols for CU-CPT-9a in Osteoarthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, synovial inflammation, and subchondral bone remodeling. Emerging evidence highlights the role of innate immunity and inflammation in the pathogenesis of OA. Toll-like receptor 8 (TLR8), an endosomal receptor that recognizes single-stranded RNA, has been implicated as a driver of pro-inflammatory signaling in various autoimmune and inflammatory diseases. CU-CPT-9a is a potent and highly selective small-molecule antagonist of human TLR8. By stabilizing the resting dimeric state of TLR8, this compound effectively blocks downstream signaling pathways, primarily the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[1][2] These characteristics make this compound a valuable research tool for investigating the role of TLR8 in OA and a potential therapeutic candidate.

These application notes provide a comprehensive overview of the use of this compound in osteoarthritis research, including its mechanism of action, detailed experimental protocols for in vitro studies, and a summary of its anti-inflammatory effects.

Mechanism of Action

This compound is a specific inhibitor of TLR8 with a reported IC50 of approximately 0.5 nM in cell-free assays.[3][4] Its mechanism of action involves binding to an allosteric site on the TLR8 protein-protein interface, which stabilizes the preformed TLR8 dimer in its inactive conformation.[2] This stabilization prevents the conformational changes required for agonist-induced activation, thereby inhibiting the recruitment of downstream adaptor proteins and the subsequent activation of the NF-κB signaling cascade.[1][2] The inhibition of NF-κB activation leads to a reduction in the production of various pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are known to play a crucial role in the pathogenesis of osteoarthritis.[2]

A critical pathway implicated in OA is the activation of the NLRP3 inflammasome, which leads to the maturation and secretion of IL-1β and IL-18. TLR8 activation can serve as a priming signal for the NLRP3 inflammasome by upregulating the expression of NLRP3 and pro-IL-1β through the NF-κB pathway. Therefore, by inhibiting TLR8-mediated NF-κB signaling, this compound is hypothesized to attenuate NLRP3 inflammasome activation and the subsequent inflammatory cascade in osteoarthritis.

Data Presentation

In Vitro Efficacy of TLR8 Inhibition in Osteoarthritis-Related Models

The following tables summarize the quantitative data on the inhibitory effects of this compound and its precursor, CU-CPT8m, on the production of key inflammatory cytokines implicated in osteoarthritis.

| Cell Type | Agonist | Inhibitor | Concentration | Analyte | % Inhibition | Reference |

| Synovial Cells (from OA patients) | Spontaneous release | CU-CPT8m | 80 µM | TNF-α | ~50% | [2] |

| Synovial Cells (from OA patients) | Spontaneous release | CU-CPT8m | 80 µM | IL-1β | ~60% | [2] |

| Human PBMCs | R848 (TLR7/8 agonist) | This compound | 0.02 µM | IL-6 | Not specified | [4] |

| Human PBMCs | R848 (TLR7/8 agonist) | This compound | 0.2 µM | IL-6 | Not specified | [4] |

| Human PBMCs | R848 (TLR7/8 agonist) | This compound | 2 µM | IL-6 | Not specified | [4] |

| Human PBMCs | R848 (TLR7/8 agonist) | This compound | 20 µM | IL-6 | Not specified | [4] |

| Human PBMCs | R848 (TLR7/8 agonist) | This compound | Not specified | IL-1β | Dose-dependent suppression | [4] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Primary Human Synovial Cells from Osteoarthritis Patients

This protocol is adapted from a study using the precursor molecule CU-CPT8m and can be applied to this compound for studying its effects on synovial cells from OA patients.[2]

1. Materials:

-

Primary human synovial cells isolated from synovial tissue of OA patients undergoing joint replacement surgery.

-

RPMI 1640 medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

This compound (dissolved in DMSO).

-

24-well tissue culture plates.

-

ELISA kits for human TNF-α and IL-1β.

2. Cell Isolation and Culture:

-

Isolate synovial cells from fresh synovial tissue obtained from OA patients following established protocols.

-

Culture the isolated cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

3. Experimental Procedure:

-

Seed the primary synovial cells in 24-well plates at a density of 1 x 10⁶ cells/mL in 0.5 mL of culture medium.

-

Allow the cells to adhere and stabilize for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations based on its IC50 (e.g., 0.1 nM to 1 µM). A vehicle control (DMSO) should be included.

-

After 24 hours of stabilization, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for 24 hours to assess the effect of the inhibitor on the spontaneous release of cytokines.

-

Collect the culture supernatants for cytokine analysis.

4. Cytokine Measurement:

-

Measure the concentrations of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

5. Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.

Protocol 2: Assessment of this compound on TLR8-Agonist-Induced Inflammation in Primary Human Chondrocytes

This protocol provides a framework for investigating the inhibitory effect of this compound on inflammation in primary human chondrocytes, a key cell type in osteoarthritis.

1. Materials:

-

Primary human chondrocytes isolated from articular cartilage of OA patients.

-

DMEM/F-12 medium.

-

FBS.

-

Penicillin-Streptomycin solution.

-

This compound (dissolved in DMSO).

-

TLR8 agonist (e.g., R848 or ssRNA).

-

96-well tissue culture plates.

-

ELISA kits for human IL-6, IL-8, MMP-13, and ADAMTS-5.

-

Reagents for RNA extraction and qRT-PCR.

2. Chondrocyte Isolation and Culture:

-

Isolate primary human chondrocytes from OA cartilage using enzymatic digestion methods.

-

Culture the cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Use cells at a low passage number (P1-P3) to maintain their phenotype.

3. Experimental Procedure:

-

Seed the chondrocytes in 96-well plates at an appropriate density and allow them to adhere for 24-48 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a TLR8 agonist (e.g., 1 µg/mL R848) for 24 hours. Include an unstimulated control group.

-

Collect the culture supernatants for protein analysis and lyse the cells for RNA extraction.

4. Analysis of Inflammatory and Catabolic Markers:

-

Protein Level: Measure the concentrations of IL-6, IL-8, MMP-13, and ADAMTS-5 in the supernatants using ELISA kits.

-

mRNA Level: Extract total RNA from the cell lysates and perform qRT-PCR to analyze the gene expression of IL6, IL8, MMP13, and ADAMTS5.

5. Data Analysis:

-

Determine the dose-dependent effect of this compound on the expression and secretion of the target genes and proteins.

Mandatory Visualizations

Caption: this compound inhibits TLR8 signaling in osteoarthritis.

Caption: In vitro experimental workflow for this compound.

Considerations for In Vivo Studies

A significant consideration for in vivo research is that TLR8 is not functional in mice.[2] Therefore, standard mouse models of osteoarthritis, such as the Destabilization of the Medial Meniscus (DMM) model, are not suitable for directly studying the effects of human TLR8 inhibitors like this compound. To overcome this limitation, researchers should consider using humanized mouse models that express human TLR8.[5] These models would allow for the investigation of this compound's efficacy in a more physiologically relevant system. A potential in vivo experimental design would involve inducing osteoarthritis in humanized TLR8 mice and then administering this compound systemically or intra-articularly to assess its impact on disease progression, pain, and inflammation.